2-(2,6-Dimethoxyphenyl)pyrrolidine

Chemical procurement Supply chain continuity Research reagent sourcing

2-(2,6-Dimethoxyphenyl)pyrrolidine (CAS 383127-42-2) is a 2-arylpyrrolidine derivative with molecular formula C12H17NO2 and molecular weight 207.27 g/mol. It features a pyrrolidine ring substituted at the 2-position with a 2,6-dimethoxyphenyl group, giving it distinct steric and electronic properties compared to other dimethoxy positional isomers.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 383127-42-2
Cat. No. B1598582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethoxyphenyl)pyrrolidine
CAS383127-42-2
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C2CCCN2
InChIInChI=1S/C12H17NO2/c1-14-10-6-3-7-11(15-2)12(10)9-5-4-8-13-9/h3,6-7,9,13H,4-5,8H2,1-2H3
InChIKeyZPZQQZBQBVNECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dimethoxyphenyl)pyrrolidine CAS 383127-42-2: Commercial Availability and Core Chemical Profile for Research Procurement


2-(2,6-Dimethoxyphenyl)pyrrolidine (CAS 383127-42-2) is a 2-arylpyrrolidine derivative with molecular formula C12H17NO2 and molecular weight 207.27 g/mol . It features a pyrrolidine ring substituted at the 2-position with a 2,6-dimethoxyphenyl group, giving it distinct steric and electronic properties compared to other dimethoxy positional isomers. The compound is commercially available from multiple vendors with a minimum purity specification of 95% . Its predicted physicochemical properties include a boiling point of 303.3±42.0 °C, pKa of 9.71±0.10, and density of 1.052±0.06 g/cm³ .

Why 2,6-Dimethoxy Substitution on the Pyrrolidine Scaffold Cannot Be Interchanged with Other Positional Isomers: A Procurement-Necessary Evidence Guide


Although 2-(2,6-dimethoxyphenyl)pyrrolidine shares the same molecular formula (C12H17NO2) and molecular weight (207.27 g/mol) with its positional isomers such as 2-(2,5-dimethoxyphenyl)pyrrolidine (CAS 91564-44-2) and 2-(3,4-dimethoxyphenyl)pyrrolidine (CAS 367281-00-3), the position of the methoxy substituents on the phenyl ring fundamentally alters the compound's electronic distribution, steric environment, and hydrogen-bonding capacity [1]. These changes directly affect target binding profiles: the 2,5-isomer is characterized as a monoamine oxidase (MAO) inhibitor , while the 2,6-substitution pattern presents a distinct pharmacophore with differentiated receptor interaction potential. The 3,4-isomer carries explicit acute toxicity hazard warnings (H302, H315, H319) [2], indicating that even minor positional shifts can substantially alter toxicological profiles. Generic substitution without verifying the exact positional isomer therefore risks both functional and safety discrepancies in research applications.

Quantitative Head-to-Head Evidence for 2-(2,6-Dimethoxyphenyl)pyrrolidine (CAS 383127-42-2) Against Positional Isomer Comparators


Commercial Supply Chain Viability: 2,6-Isomer Availability vs. Discontinued 2,5-Isomer Status

The target compound 2-(2,6-dimethoxyphenyl)pyrrolidine (CAS 383127-42-2) is actively stocked and supplied by multiple vendors at ≥95% purity with ongoing availability . In contrast, the structurally related 2-(2,5-dimethoxyphenyl)pyrrolidine (CAS 91564-44-2) has been discontinued by at least one major supplier (CymitQuimica/Biosynth), creating procurement risk for research programs relying on the 2,5-isomer . The 2,6-isomer therefore offers superior supply chain resilience for long-term research programs.

Chemical procurement Supply chain continuity Research reagent sourcing

Predicted Physicochemical Differentiation: Boiling Point and pKa of the 2,6-Isomer vs. Computed Properties of the 2,5-Isomer

The (R)-enantiomer of 2-(2,6-dimethoxyphenyl)pyrrolidine (CAS 1213665-64-5) has predicted physicochemical properties including a boiling point of 303.3±42.0 °C, a pKa of 9.71±0.10, and a density of 1.052±0.06 g/cm³ . The racemic 2,5-isomer (S-enantiomer, CAS 1213052-20-0) has a computed XLogP3 of 1.8 and topological polar surface area (TPSA) of 30.5 Ų [1]. The differences in predicted pKa (9.71 for 2,6-isomer) and lipophilicity (XLogP3 1.8 for 2,5-isomer) reflect the distinct electronic environments created by the different methoxy substitution patterns, which can influence chromatographic retention, solubility, and membrane permeability in research applications.

Physicochemical property comparison Chromatographic method development Formulation pre-screening

Toxicity Hazard Classification: Absence of Acute Oral Toxicity Warnings for 2,6-Isomer vs. Explicit H302/H315/H319 Warnings for 3,4-Isomer

The 2-(2,6-dimethoxyphenyl)pyrrolidine target compound is not classified for acute oral toxicity, skin irritation, or eye irritation hazards in standard vendor SDS documentation . In direct contrast, 2-(3,4-dimethoxyphenyl)pyrrolidine (CAS 367281-00-3) carries explicit GHS hazard statements: H302 (100%: harmful if swallowed), H315 (100%: causes skin irritation), and H319 (100%: causes serious eye irritation) [1]. This difference is directly attributable to the positional arrangement of methoxy groups on the phenyl ring and has immediate practical implications for laboratory handling requirements, personal protective equipment (PPE) selection, and waste disposal protocols.

Laboratory safety Toxicology screening Handling protocols

Biological Activity Divergence: 2,5-Isomer as MAO Inhibitor vs. 2,6-Isomer's Distinct Pharmacophore Profile

The 2-(2,5-dimethoxyphenyl)pyrrolidine isomer (2,5-DMPP, CAS 91564-44-2) is characterized in vendor documentation as an inhibitor of monoamine oxidase (MAO), with described antidepressant, neuroprotective, and anxiolytic-like properties . The 2,6-dimethoxy substitution pattern creates a fundamentally different pharmacophore: the two methoxy groups in ortho positions generate a distinct steric and electronic environment around the pyrrolidine-attached carbon, which is expected to alter hydrogen-bonding geometry and receptor-binding orientation compared to the 2,5-substitution pattern. In the broader 2-arylpyrrolidine class, structure-activity relationship (SAR) studies have demonstrated that the position and nature of aryl substituents directly determine anti-HIV-1 potency, with EC50 values ranging from 0.43 μM to >100 μM depending on substitution pattern [1], confirming that positional isomerism is a critical determinant of biological activity in this scaffold.

Neuropharmacology MAO inhibition Serotonin receptor Structure-activity relationship

Evidence-Backed Application Scenarios for Procuring 2-(2,6-Dimethoxyphenyl)pyrrolidine (CAS 383127-42-2)


Multi-Year Neuroscience Research Programs Requiring Supply Chain Continuity

For academic or industrial neuroscience groups planning extended structure-activity relationship (SAR) campaigns on 2-arylpyrrolidine scaffolds, the active commercial availability of 2-(2,6-dimethoxyphenyl)pyrrolidine from multiple vendors at ≥95% purity provides a reliable procurement pathway. The discontinued status of certain positional isomer comparator products reinforces the strategic value of selecting the 2,6-isomer for programs where consistent batch-to-batch supply is critical for reproducible pharmacology.

Laboratories with Simplified Safety Infrastructure or High-Throughput Screening Environments

The absence of acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) hazard classifications for 2-(2,6-dimethoxyphenyl)pyrrolidine makes it preferable to the 3,4-isomer (which carries all three hazard statements) for high-throughput screening facilities, core labs with standardized PPE protocols, or academic settings with limited chemical hygiene infrastructure. This reduces institutional safety review overhead and simplifies waste handling.

Medicinal Chemistry Programs Seeking Non-MAO Pharmacophore Entry Points

For drug discovery teams targeting central nervous system (CNS) indications where MAO inhibition constitutes an undesired off-target liability, the 2-(2,6-dimethoxyphenyl)pyrrolidine scaffold offers a structurally differentiated entry point. Unlike the 2,5-isomer, which is characterized as an MAO inhibitor , the 2,6-substitution pattern presents a distinct pharmacophore. The broader 2-arylpyrrolidine class has demonstrated potent activity across diverse targets, with anti-HIV-1 EC50 values spanning from 0.43 μM to >100 μM depending on aryl substitution , illustrating the scaffold's tunability for target-specific optimization.

Analytical Method Development Requiring Well-Characterized Physicochemical References

The predicted physicochemical properties of the 2,6-isomer—including a boiling point of 303.3±42.0 °C, pKa of 9.71±0.10, and density of 1.052±0.06 g/cm³ —provide actionable parameters for HPLC method development, particularly for mobile phase pH selection relative to the compound's pKa. These predicted values differentiate the 2,6-isomer from the 2,5-isomer (XLogP3 1.8, TPSA 30.5 Ų) , enabling chromatographic separation of positional isomers in purity assessment workflows.

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